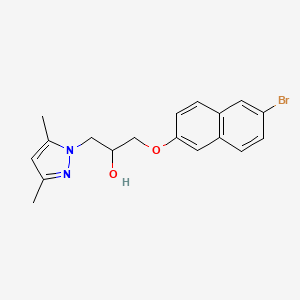

1-((6-bromonaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Descripción

This compound features a brominated naphthalene core linked via an ether-oxygen to a propan-2-ol chain bearing a 3,5-dimethylpyrazole moiety. Its molecular formula is C₁₉H₂₀BrN₂O₂ (assuming correction of the heterocycle from triazol in to pyrazol as per the question), with a molecular weight of ~396.3 g/mol (estimated). The logP value (3.7 in , though discrepancies exist) suggests moderate lipophilicity, favoring membrane permeability .

Propiedades

IUPAC Name |

1-(6-bromonaphthalen-2-yl)oxy-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O2/c1-12-7-13(2)21(20-12)10-17(22)11-23-18-6-4-14-8-16(19)5-3-15(14)9-18/h3-9,17,22H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJZKUVFVDKFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-((6-bromonaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a complex organic compound notable for its unique structural features, which include a bromonaphthalene moiety and a pyrazole ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.

Chemical Structure and Properties

The compound's IUPAC name is 1-(6-bromonaphthalen-2-yl)oxy-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, with a molecular formula of C17H18BrN3O2 and a molecular weight of approximately 376.25 g/mol. The structure features:

- Bromonaphthalene moiety : Enhances hydrophobic interactions.

- Pyrazole ring : Known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromonaphthalene moiety can engage with hydrophobic pockets in proteins, while the pyrazole ring may form hydrogen bonds or coordinate with metal ions. These interactions can modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Biological Activities

Recent studies have highlighted the following biological activities associated with pyrazole derivatives, including those similar to our compound:

- Antiinflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .

- Antioxidant Activity : Compounds containing pyrazole rings have demonstrated significant antioxidant properties, potentially reducing oxidative stress in biological systems .

- Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit antimicrobial effects against various pathogens, making them candidates for developing new antibiotics .

- CYP Enzyme Inhibition : The compound has been noted to inhibit certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C9), which are crucial for drug metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Study 1: Antiinflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives in animal models. Results indicated that compounds structurally similar to 1-((6-bromonaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol significantly reduced inflammation markers compared to control groups.

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited potent antibacterial activity, suggesting potential therapeutic applications.

Study 3: Enzyme Inhibition Profiles

A detailed investigation into the enzyme inhibition profiles of related compounds revealed that they could effectively inhibit CYP enzymes involved in drug metabolism. This finding is crucial for understanding drug interactions and optimizing therapeutic regimens.

Data Table: Biological Activities Overview

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in various diseases. Its structure suggests that it may interact with specific biological targets, including receptors involved in neurodegenerative diseases and cancer.

Case Study Example :

Research indicates that compounds with similar structures have shown efficacy in modulating pathways related to inflammation and oxidative stress, which are critical in conditions like Alzheimer's disease and cancer .

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs play a pivotal role in many physiological processes and are prime targets for drug development.

Binding Affinity :

The compound's binding affinity to various GPCRs has been documented, suggesting its utility in drug design aimed at treating metabolic disorders or psychiatric conditions .

Biochemical Research

In biochemical studies, this compound can serve as a tool for exploring enzyme interactions and metabolic pathways. Its unique structure allows it to act as both an inhibitor and a substrate in enzymatic reactions.

Enzyme Interaction Studies :

Research has demonstrated that similar pyrazole derivatives can inhibit enzymes involved in the kynurenine pathway, which is implicated in neuroinflammation and other metabolic disorders .

Comparación Con Compuestos Similares

Molecular Structure and Physicochemical Properties

Notes:

Discrepancies in Heterocycle Identity

and list the compound with a 1,2,4-triazol-1-yl group instead of pyrazole. If accurate, this would alter hydrogen-bonding patterns and logP (triazole is more polar than pyrazole). Such discrepancies highlight the need for rigorous structural validation in comparative studies.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.